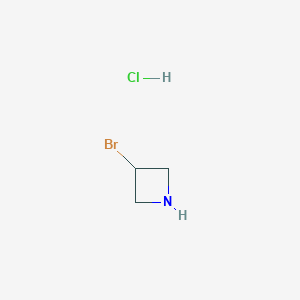
2-Ethynyl-4-fluoro-1-methylbenzene
Übersicht
Beschreibung
2-Ethynyl-4-fluoro-1-methylbenzene is a chemical compound with the molecular formula C9H7F . It has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .
Molecular Structure Analysis
The molecular structure of 2-Ethynyl-4-fluoro-1-methylbenzene consists of a benzene ring with ethynyl (C≡CH), fluoro (F), and methyl (CH3) substituents . The average mass of the molecule is 134.150 Da and the monoisotopic mass is 134.053177 Da .Chemical Reactions Analysis
2-Ethynyl-4-fluoro-1-methylbenzene has been reported to react with azide under Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole . The exact mechanism of this reaction is not detailed in the available resources.Physical And Chemical Properties Analysis
2-Ethynyl-4-fluoro-1-methylbenzene has a density of 1.0±0.1 g/cm3, a boiling point of 168.4±33.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.8±3.0 kJ/mol, and the flash point is 46.9±18.5 °C . The index of refraction is 1.512, and the molar refractivity is 38.5±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Photophysical Studies in Solution and Crystals
Research on derivatives of 2-Ethynyl-4-fluoro-1-methylbenzene, such as 1,4-diethynyl-2-fluorobenzene, has provided insights into the effects of chromophore aggregation and planarization on their photophysical properties. Studies have shown that these compounds exhibit distinct photophysical behaviors in solutions and crystalline forms, with specific attention to their absorption, fluorescence excitation, and emission spectra. The presence of cofacial dimers and trimers within crystal structures influences the spectral properties, highlighting the impact of molecular aggregation on photophysical responses (Levitus et al., 2001).
Electrochemical Fluorination
Electrochemical fluorination studies involving derivatives of 2-Ethynyl-4-fluoro-1-methylbenzene have been conducted to explore synthetic routes and mechanisms underlying the fluorination process. These studies have contributed to understanding the electrochemical behavior of fluorinated aromatic compounds and their derivatives, shedding light on the pathways leading to various fluorinated products and the conditions that favor specific reactions (Momota et al., 1994).
Time-Resolved Imaging of Molecular Structure
Research involving laser-aligned molecules of related compounds, such as 1-ethynyl-4-fluorobenzene, has demonstrated the potential for using femtosecond photoelectron diffraction to image molecular structures with high temporal and spatial resolution. This approach aims to capture dynamic changes in molecular geometries during photochemical reactions, offering a promising avenue for investigating ultrafast molecular dynamics (Boll et al., 2013).
Eigenschaften
IUPAC Name |
2-ethynyl-4-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUKRMQGGEDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4-fluoro-1-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
